molecular formula C12H11BrO3 B2397713 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428474-72-0

3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B2397713
CAS RN: 428474-72-0
M. Wt: 283.121
InChI Key: UATUHMXLYGGOOU-UHFFFAOYSA-N
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Description

“3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde” is a chemical compound with the molecular formula C12H11BrO3 . It has a molecular weight of 283.12 . This compound is also known as 3-Bromo-5-ethoxy-4-(2-propynyloxy)benzaldehyde .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, an ethoxy group, and a prop-2-yn-1-yloxy group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Brominated Compounds in Environmental Chemistry

Brominated compounds, similar to the bromo group in the queried molecule, are extensively studied for their roles and behaviors in environmental chemistry. For instance, bromoform and other brominated flame retardants have been investigated for their occurrence in indoor air, dust, consumer goods, and food, highlighting the importance of understanding their environmental fate and potential health risks. Such studies underscore the need for further research on the occurrence, environmental fate, and toxicity of brominated compounds, including those with specific functional groups like in the queried molecule (Zuiderveen, Slootweg, & de Boer, 2020).

Catalytic Oxidation of Lignins

Research on the catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, provides insights into the potential chemical transformations and applications of compounds like 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. These studies reveal the influence of various factors on the yield and process selectivity, pointing to the broader utility of brominated and ethoxylated compounds in synthesizing value-added chemicals from lignin, a major component of biomass (Tarabanko & Tarabanko, 2017).

Advanced Oxidation Processes for Pollutant Degradation

The treatment and degradation of organic pollutants using advanced oxidation processes (AOPs) have been a significant area of research, where compounds with specific functionalities play critical roles. Studies focusing on the degradation pathways, by-products, and biotoxicity of pollutants offer a framework for understanding how complex molecules might interact in environmental and synthetic contexts, potentially guiding the design and application of new compounds for environmental remediation (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde are biological molecules that can be covalently modified by this compound . The compound acts as a building block that can be appended to a ligand or pharmacophore through its linker . This allows for UV light-induced covalent modification of the target .

Mode of Action

The compound interacts with its targets through a process of UV light-induced covalent modification . This interaction results in changes to the target, potentially altering its function or activity . The compound also contains an alkyne tag, which can be used for downstream applications .

Biochemical Pathways

The compound’s ability to covalently modify biological targets suggests that it could potentially influence a variety of biochemical pathways, depending on the specific targets it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to covalently modify a wide range of biological targets . The exact effects would depend on the specific targets and the nature of the modifications induced by the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s UV light-induced covalent modification of targets suggests that light conditions could potentially influence its action . Other factors, such as temperature, pH, and the presence of other molecules, could also potentially affect the compound’s action, efficacy, and stability.

properties

IUPAC Name

3-bromo-5-ethoxy-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h1,6-8H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATUHMXLYGGOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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